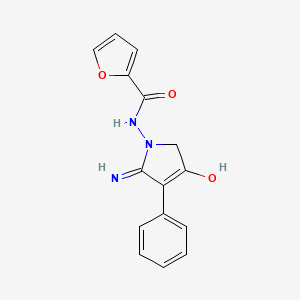
(4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is a boronic acid derivative that features a quinoxaline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid typically involves the formation of the quinoxaline ring followed by the introduction of the boronic acid group. One common method is the condensation of an appropriate o-phenylenediamine with a diketone to form the quinoxaline core. Subsequent functionalization at the 6-position can be achieved through various methods, including direct borylation or via intermediate steps such as halogenation followed by a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
(4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield tetrahydroquinoxaline derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
科学的研究の応用
Chemistry
In chemistry, (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials .
Biology and Medicine
It can be used in the design of inhibitors for various enzymes and receptors, contributing to the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity and stability.
作用機序
The mechanism by which (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition .
類似化合物との比較
Similar Compounds
- (4-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic ester
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid pinacol ester
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoxaline ring, which can influence its reactivity and binding properties. The presence of the boronic acid group also allows for versatile functionalization through various coupling reactions, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C9H11BN2O3 |
|---|---|
分子量 |
206.01 g/mol |
IUPAC名 |
(4-methyl-2-oxo-1,3-dihydroquinoxalin-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O3/c1-12-5-9(13)11-7-3-2-6(10(14)15)4-8(7)12/h2-4,14-15H,5H2,1H3,(H,11,13) |
InChIキー |
NFIJZTHWSMPNPZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)NC(=O)CN2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)
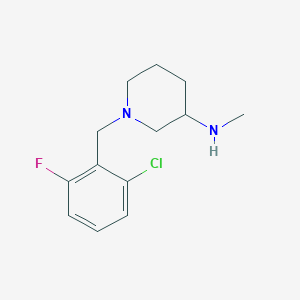
![ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12828772.png)
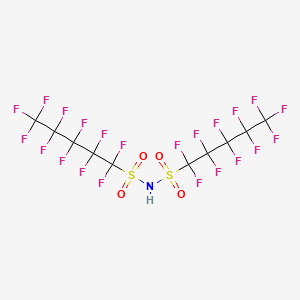
![N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine](/img/structure/B12828781.png)

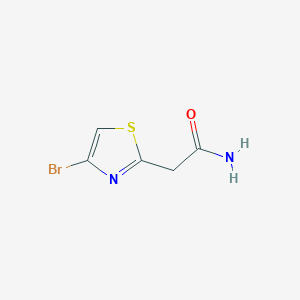
![7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12828789.png)
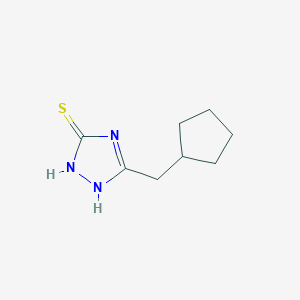
![2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene](/img/structure/B12828799.png)
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B12828803.png)


